BenchChemオンラインストアへようこそ!

Ureidosuccinic acid

Enzyme Kinetics Stereochemistry Pyrimidine Metabolism

Ureidosuccinic acid (DL-racemate) is a stereochemically distinct pyrimidine pathway intermediate—not interchangeable with L- or D-enantiomers. Ureidosuccinase attacks only the L-form, making this racemate essential for stereoselectivity studies. Validated in murine Lewis lung carcinoma models (350 mg/kg, s.c.) for antitumor activity and PALA-toxicity rescue. Serves as an analytical reference standard for diagnosing dihydropyrimidinase and UMP synthase deficiencies. Ideal as ATCase substrate (Km 0.47 mM, kcat 143 s⁻¹) and DHOase product standard. Source from verified suppliers offering ≥98% purity for reproducible enzymology and metabolomics workflows.

Molecular Formula C5H8N2O5
Molecular Weight 176.13 g/mol
CAS No. 923-37-5
Cat. No. B1346484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUreidosuccinic acid
CAS923-37-5
Synonymscarbamyl-DL-aspartate
carbamylaspartic acid
N-carbamoyl-D-aspartic acid
N-carbamoyl-L-aspartic acid
N-carbamoylaspartic acid
N-carbamoylaspartic acid, D-
N-carbamoylaspartic acid, DL-
ureidosuccinic acid
ureidosuccinic acid, (D)-isomer
ureidosuccinic acid, (L)-isomer
ureidosuccinic acid, cobalt (+2), (1:1) salt,(L)-isomer
ureidosuccinic acid, maganeese (+2), (1:1) salt
ureidosuccinic acid, zinc (1:1) salt, (L)-isome
Molecular FormulaC5H8N2O5
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)N)C(=O)O
InChIInChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)
InChIKeyHLKXYZVTANABHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ureidosuccinic Acid (CAS 923-37-5): Procurement-Grade Specifications for Pyrimidine Biosynthesis Research


Ureidosuccinic acid, also known as N-carbamoyl-DL-aspartic acid, is a racemic mixture of the L- and D-enantiomers of N-carbamoylaspartic acid [1]. It functions as a critical intermediate in the de novo pyrimidine biosynthesis pathway, formed via the condensation of carbamoyl phosphate and L-aspartic acid, catalyzed by aspartate carbamoyltransferase (ATCase) . This compound is extensively utilized in biochemical research, particularly in studies of pyrimidine metabolism, enzyme kinetics, and as a precursor for nucleic acid pyrimidines [2].

Why Ureidosuccinic Acid Cannot Be Substituted with Generic Pyrimidine Precursors or Enantiomers


Ureidosuccinic acid (DL-racemate) is not functionally equivalent to its L-enantiomer, D-enantiomer, or structurally similar pyrimidine precursors. The DL-racemate exhibits distinct enzyme interaction profiles, particularly with ureidosuccinase, which demonstrates complete stereoselectivity, attacking only the L-isomer while the D-form remains inert [1]. Furthermore, the DL-racemate's in vivo pharmacological profile, including its antitumor activity and ability to mitigate N-phosphonacetyl-L-aspartate (PALA)-induced toxicity, differs significantly from that of L-aspartic acid or downstream metabolites such as dihydroorotic acid . These stereochemical and pathway-positioned differences render generic substitution scientifically invalid.

Quantitative Differentiation: Ureidosuccinic Acid vs. Comparators in Key Research Parameters


Stereochemical Specificity: DL-Racemate vs. L-Enantiomer vs. D-Enantiomer in Ureidosuccinase Activity

Ureidosuccinic acid (DL-racemate) consists of a 1:1 mixture of L- and D-enantiomers. In contrast, the pure L-enantiomer (N-carbamoyl-L-aspartic acid, CAS 13184-27-5) is the naturally occurring substrate, while the D-enantiomer is non-physiological. The enzyme ureidosuccinase (EC 3.5.1.7) exhibits absolute stereoselectivity: it hydrolyzes L-ureidosuccinic acid but shows zero activity toward the D-isomer [1]. Therefore, when procuring for enzymatic assays that require complete substrate conversion or when studying stereospecific enzyme mechanisms, the DL-racemate provides only half the effective substrate concentration of the pure L-enantiomer.

Enzyme Kinetics Stereochemistry Pyrimidine Metabolism

In Vivo Antitumor Activity: Ureidosuccinic Acid vs. N-Phosphonacetyl-L-Aspartate (PALA) Toxicity Mitigation

Ureidosuccinic acid demonstrates a unique in vivo pharmacological profile compared to other pyrimidine pathway modulators. In a murine Lewis lung carcinoma model, administration of ureidosuccinic acid (350 mg/kg, subcutaneous injection, twice daily for 18 days) not only exhibited antitumor activity but also effectively inhibited the toxicity induced by the aspartate carbamoyltransferase inhibitor N-phosphonacetyl-L-aspartate (PALA) . This dual action—direct antitumor effect combined with rescue from PALA-induced toxicity—is not shared by L-aspartic acid or downstream pyrimidine metabolites such as dihydroorotic acid.

Cancer Research In Vivo Pharmacology Tumor Models

Enzymatic Substrate Affinity: Ureidosuccinic Acid (DL) vs. L-Enantiomer in Aspartate Carbamoyltransferase Assays

Aspartate carbamoyltransferase (ATCase), the enzyme catalyzing the formation of ureidosuccinic acid from carbamoyl phosphate and L-aspartate, exhibits different kinetic behavior depending on substrate stereochemistry. While ATCase naturally utilizes L-aspartate to produce N-carbamoyl-L-aspartate, the DL-racemate is often used as a product standard or in reverse reaction studies. The apparent Michaelis-Menten kinetic parameters for the formation of N-carbamoylaspartate show a Km of 0.47 mM and kcat of 143 s⁻¹ when measured spectrophotometrically at 230 nm [1]. These values provide a benchmark for enzyme activity assays and inhibitor screening.

Enzyme Kinetics Substrate Affinity Pyrimidine Biosynthesis

Solubility and Formulation: Ureidosuccinic Acid vs. L-Aspartic Acid and Dihydroorotic Acid

Ureidosuccinic acid exhibits distinct solubility characteristics compared to its precursor L-aspartic acid and its downstream product dihydroorotic acid. In DMSO, ureidosuccinic acid achieves a solubility of 35 mg/mL (198.71 mM) , while in water, solubility is limited to approximately 3.7 g/L (21 mM) at 20°C [1]. This contrasts with L-aspartic acid, which has water solubility of ~5 g/L at 25°C, and dihydroorotic acid, which is sparingly soluble in water. The compound's LogP value of -1.9 [2] indicates high hydrophilicity, which influences its behavior in biological assays and its suitability for various in vitro and in vivo formulation strategies.

Solubility Formulation In Vitro Assays

Optimal Application Scenarios for Ureidosuccinic Acid Procurement


Enzymatic Assays for Pyrimidine Biosynthesis Pathway Characterization

Ureidosuccinic acid is ideally suited as a substrate or product standard in assays measuring the activity of aspartate carbamoyltransferase (ATCase) or dihydroorotase (DHOase). Its defined kinetic parameters (Km = 0.47 mM, kcat = 143 s⁻¹ for ATCase) [1] enable precise quantification of enzyme activity. Researchers should note that the DL-racemate provides only 50% active substrate for stereospecific enzymes like ureidosuccinase, necessitating concentration adjustments when compared to pure L-enantiomer preparations [2].

In Vivo Cancer Model Studies of Pyrimidine Metabolism Modulation

This compound is particularly valuable in murine tumor models investigating the interplay between pyrimidine biosynthesis inhibition and toxicity rescue. The established dosing regimen (350 mg/kg, s.c., twice daily for 18 days) has demonstrated both antitumor activity and the ability to mitigate PALA-induced toxicity in Lewis lung carcinoma models . This dual functionality is not replicated by other pyrimidine pathway intermediates.

Analytical Reference Standard for Metabolomics and Biomarker Discovery

Ureidosuccinic acid serves as a critical analytical reference standard for quantifying pyrimidine pathway metabolites in biological fluids. It is a diagnostic biomarker for inborn errors of pyrimidine metabolism, including dihydropyrimidinase deficiency and UMP synthase deficiency [3]. High-purity formulations (≥99.33% by HPLC) ensure reliable quantification in LC-MS/MS and HPLC-based metabolomics workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ureidosuccinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.